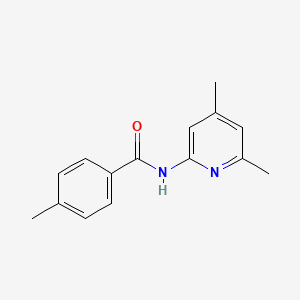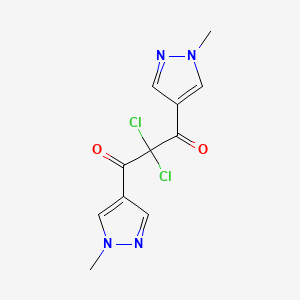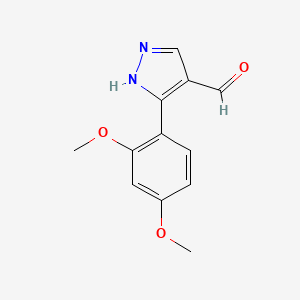![molecular formula C17H10ClF4N5O B10892907 2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10892907.png)
2-[5-(3-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . The choice of solvent can influence the regioselectivity of the reaction, leading to the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a selective estrogen receptor β (ERβ) antagonist, which can influence various cellular processes . The compound’s ability to modulate receptor activity makes it a valuable tool for studying hormone-related pathways and developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Trifluoromethylpyrazolo[1,5-a]pyrimidines: These derivatives are known for their enhanced biological activity and metabolic stability due to the presence of trifluoromethyl groups.
Uniqueness
2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(3-CHLOROBENZYL)-1,3,4-OXADIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and chlorobenzyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H10ClF4N5O |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H10ClF4N5O/c18-9-3-1-2-8(4-9)5-14-24-25-17(28-14)11-7-13-23-10(15(19)20)6-12(16(21)22)27(13)26-11/h1-4,6-7,15-16H,5H2 |
InChI Key |
LNNPZMDYGRPKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B10892829.png)
![(4-{(Z)-[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10892832.png)
![N-(9H-fluoren-2-ylcarbamothioyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B10892837.png)

![(2E,5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892846.png)
![Methyl 4-cyano-5-{[(4-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10892860.png)
![4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B10892865.png)
![{5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892866.png)


![4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10892898.png)
![1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis{3-[2-(3,4-diethoxyphenyl)ethyl](thiourea)}](/img/structure/B10892909.png)
![azepan-1-yl(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10892913.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10892922.png)
